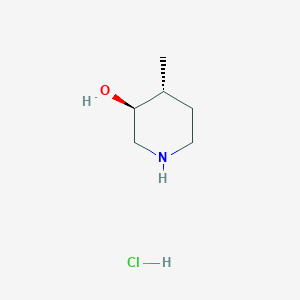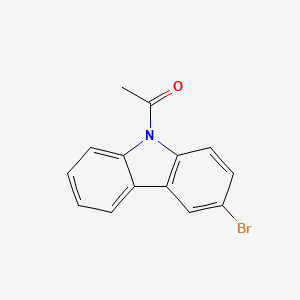
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone is a complex organic compound with a unique structure that includes both a hydroxy(oxido)amino group and a triphenylphosphoranyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone typically involves multiple steps. One common method starts with the preparation of the hydroxy(oxido)amino phenyl precursor, which is then reacted with a triphenylphosphoranyl ethanone derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl and phosphoranyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of derivatives with varying functional groups.
科学的研究の応用
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with various biomolecules, while the triphenylphosphoranyl group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridinium Salts: These compounds have similar structural features and are used in similar applications.
Imidazoles: These heterocycles are key components in many functional molecules and have similar reactivity patterns.
Phenyl Boronic Acid Derivatives: These compounds share some functional groups and are used in similar chemical reactions.
Uniqueness
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone is unique due to its combination of hydroxy(oxido)amino and triphenylphosphoranyl groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
17730-93-7 |
|---|---|
分子式 |
C26H21BrNO3P |
分子量 |
506.3 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H21NO3P.BrH/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChIキー |
XQECNZAEDUOWGJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
| 17730-93-7 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)












![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)
